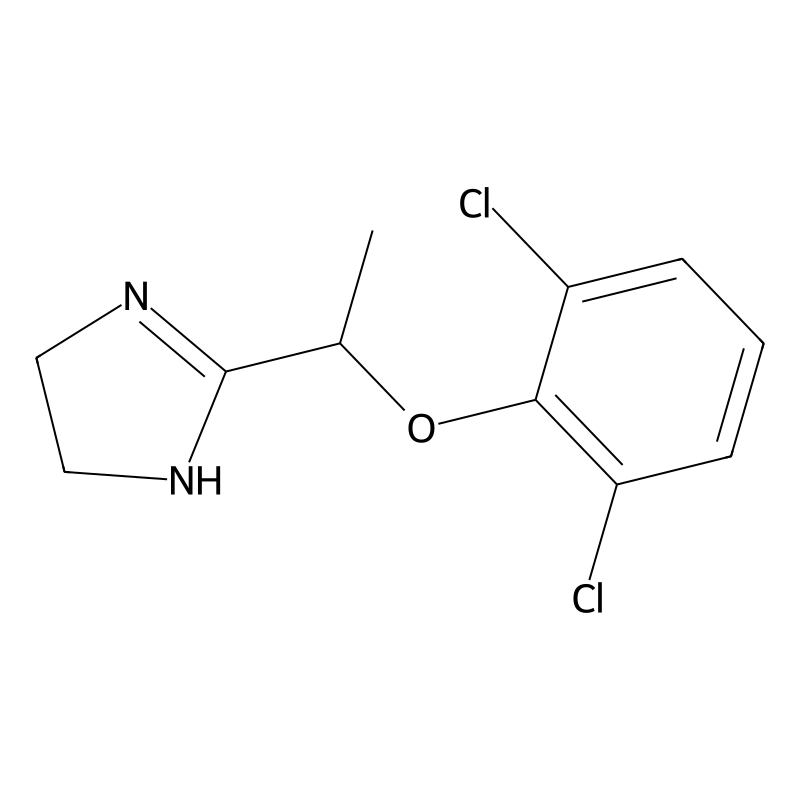Lofexidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1.47e-01 g/L
Synonyms
Canonical SMILES
Description
Lofexidine is a medication primarily researched for its use in treating opioid dependence. Opioid dependence, also known as opioid use disorder, is a chronic condition characterized by uncontrolled use of opioids despite harmful consequences. Lofexidine acts as an alpha-2 adrenergic agonist, mimicking the effects of certain neurotransmitters in the brain. This mechanism helps to reduce withdrawal symptoms associated with stopping opioid use [].
Lofexidine for Opioid Withdrawal Management
Several scientific studies have investigated the effectiveness of lofexidine in managing opioid withdrawal symptoms. These studies, often double-blind and randomized controlled trials, compared lofexidine to placebo or other medications used for withdrawal, such as clonidine. Results suggest that lofexidine may be as effective, and potentially even more effective, than clonidine in reducing the severity of withdrawal symptoms like anxiety, sweating, muscle aches, and insomnia [, ].
Advantages of Lofexidine over Other Medications
Compared to other medications used in opioid withdrawal management, lofexidine offers some potential advantages. For example, lofexidine may have a lower risk of causing hypotension (low blood pressure) compared to clonidine []. Additionally, lofexidine appears to have a lower potential for abuse compared to medications like methadone or buprenorphine, which are themselves opioids used in treatment programs [].
Ongoing Research on Lofexidine
Research on lofexidine is ongoing, with scientists investigating its potential benefits in combination with other therapies for opioid dependence treatment. Additionally, studies are exploring the use of lofexidine for managing withdrawal from other substances, such as alcohol [].
Purity
Physical Description
XLogP3
Exact Mass
Boiling Point
LogP
Appearance
Melting Point
127.0 °C
127°C
Storage
Related CAS
Drug Indication
FDA Label
Pharmacology
MeSH Pharmacological Classification
ATC Code
N07 - Other nervous system drugs
N07B - Drugs used in addictive disorders
N07BC - Drugs used in opioid dependence
N07BC04 - Lofexidine
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]
Other CAS
Wikipedia
Biological Half Life
Use Classification
Dates
2: Rehman SU, Maqsood MH, Bajwa H, Tameez Ud Din A, Malik MN. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature. Cureus. 2019 Jun 4;11(6):e4827. doi: 10.7759/cureus.4827. Review. PubMed PMID: 31403015; PubMed Central PMCID: PMC6682385.
3: Pergolizzi JV Jr, Annabi H, Gharibo C, LeQuang JA. The Role of Lofexidine in Management of Opioid Withdrawal. Pain Ther. 2019 Jun;8(1):67-78. doi: 10.1007/s40122-018-0108-7. Epub 2018 Dec 18. Review. PubMed PMID: 30565033; PubMed Central PMCID: PMC6513979.
4: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513054/ PubMed PMID: 30000984.
5: Gish EC, Miller JL, Honey BL, Johnson PN. Lofexidine, an {alpha}2-receptor agonist for opioid detoxification. Ann Pharmacother. 2010 Feb;44(2):343-51. doi: 10.1345/aph.1M347. Epub 2009 Dec 29. Review. PubMed PMID: 20040696.
6: Strang J, Bearn J, Gossop M. Lofexidine for opiate detoxification: review of recent randomised and open controlled trials. Am J Addict. 1999 Fall;8(4):337-48. Review. PubMed PMID: 10598217.
7: Cox S, Alcorn R. Lofexidine and opioid withdrawal. Lancet. 1995 Jun 3;345(8962):1385-6. Review. PubMed PMID: 7760607.








